molecular formula C19H20ClN3O3S2 B12135016 N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12135016
M. Wt: 438.0 g/mol
InChI Key: YJWDQHVXFXBAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound It features a complex structure with multiple functional groups, including a chloro-substituted aromatic ring, a methoxy group, and a thienopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the thienopyrimidine core: This might involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanyl group: This step could involve the reaction of the thienopyrimidine core with a thiol reagent.

    Attachment of the acetamide moiety: This could be achieved through an acylation reaction.

    Substitution on the aromatic ring: The chloro, methoxy, and methyl groups could be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions such as temperature, pressure, and the use of catalysts is crucial. Continuous flow reactors and other advanced techniques might be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group in the thienopyrimidine moiety.

    Substitution: The aromatic ring could participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide could have several applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Possible applications in the development of novel materials with unique electronic or optical properties.

    Biological Research: Use as a probe or inhibitor in biochemical assays.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-2-methoxyphenyl)-acetamide: Lacks the thienopyrimidine moiety.

    2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide: Lacks the chloro-substituted aromatic ring.

Uniqueness

The unique combination of functional groups in N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide might confer specific properties that are not present in similar compounds, such as enhanced binding affinity to certain biological targets or unique electronic properties.

Properties

Molecular Formula

C19H20ClN3O3S2

Molecular Weight

438.0 g/mol

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H20ClN3O3S2/c1-9-6-13(14(26-5)7-12(9)20)21-15(24)8-27-19-22-17-16(18(25)23(19)4)10(2)11(3)28-17/h6-7H,8H2,1-5H3,(H,21,24)

InChI Key

YJWDQHVXFXBAAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.